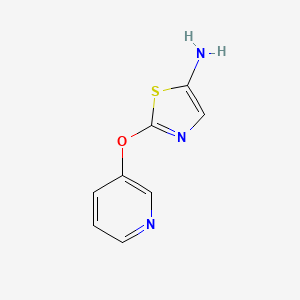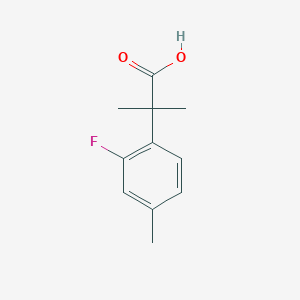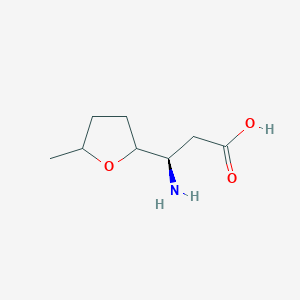
4-Chloro-6-(3-methoxybenzyl)-2-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(3-methoxybenzyl)-2-methylpyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of a chloro group at the 4th position, a methoxybenzyl group at the 6th position, and a methyl group at the 2nd position on the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-methoxybenzyl)-2-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and 3-methoxybenzyl chloride.
Chlorination: The 2-methylpyrimidine undergoes chlorination at the 4th position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chloro group.
Alkylation: The chlorinated intermediate is then subjected to alkylation with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-Chloro-6-(3-methoxybenzyl)-2-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling, where the chloro group is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a substituted pyrimidine with an aryl or vinyl group replacing the chloro group.
科学研究应用
4-Chloro-6-(3-methoxybenzyl)-2-methylpyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
作用机制
The mechanism of action of 4-Chloro-6-(3-methoxybenzyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The chloro group at the 4th position can participate in nucleophilic substitution reactions, allowing the compound to bind to and inhibit enzymes or receptors. The methoxybenzyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The methyl group at the 2nd position can influence the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
Similar Compounds
4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine: This compound has a similar pyrimidine core but with different substituents, leading to distinct biological activities.
4-Methoxyphenylboronic Acid: Although structurally different, this compound shares some functional groups and is used in similar coupling reactions.
Uniqueness
4-Chloro-6-(3-methoxybenzyl)-2-methylpyrimidine is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the methoxybenzyl group, in particular, differentiates it from other pyrimidine derivatives and enhances its potential for medicinal and synthetic applications.
属性
分子式 |
C13H13ClN2O |
|---|---|
分子量 |
248.71 g/mol |
IUPAC 名称 |
4-chloro-6-[(3-methoxyphenyl)methyl]-2-methylpyrimidine |
InChI |
InChI=1S/C13H13ClN2O/c1-9-15-11(8-13(14)16-9)6-10-4-3-5-12(7-10)17-2/h3-5,7-8H,6H2,1-2H3 |
InChI 键 |
SLHIBBXOMOCVDZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)Cl)CC2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


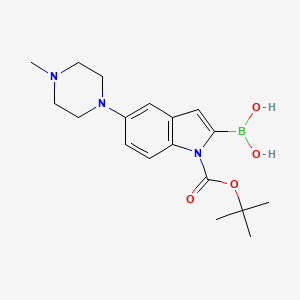
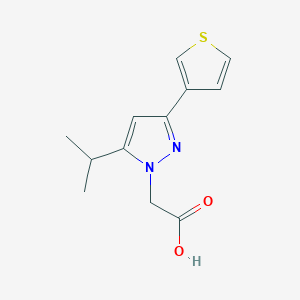
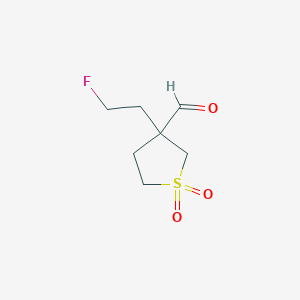
![tert-Butyl 3-bromo-5,6-dihydro-4H-imidazo[1,2-c][1,2,3]triazole-4-carboxylate](/img/structure/B13334141.png)
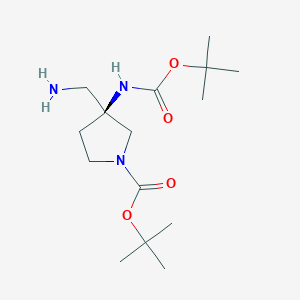
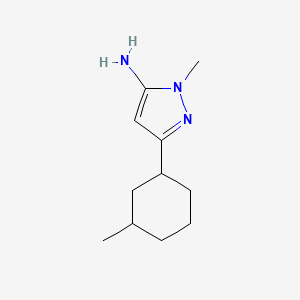
![1-[(5-chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13334154.png)
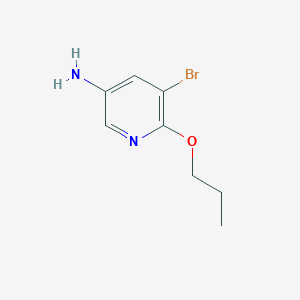
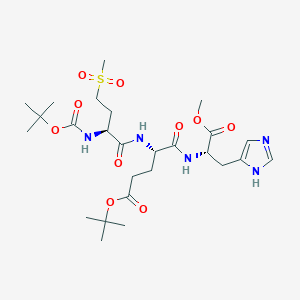

![4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13334171.png)
